1,4-Dioxin

Heterocyclic Chemistry Isomer Stability Chemical Synthesis

1,4-Dioxin (CAS 290-67-5), also known as p-dioxin, is a non-aromatic, heterocyclic organic compound with the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol. It is a six-membered ring containing two oxygen atoms at the 1 and 4 positions and two carbon-carbon double bonds.

Molecular Formula C4H4O2
Molecular Weight 84.07 g/mol
CAS No. 290-67-5
Cat. No. B1195391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxin
CAS290-67-5
Synonyms1,4-dioxin
p-dioxin
Molecular FormulaC4H4O2
Molecular Weight84.07 g/mol
Structural Identifiers
SMILESC1=COC=CO1
InChIInChI=1S/C4H4O2/c1-2-6-4-3-5-1/h1-4H
InChIKeyKVGZZAHHUNAVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxin (CAS 290-67-5): A Core Heterocyclic Scaffold for Research and Specialized Industrial Applications


1,4-Dioxin (CAS 290-67-5), also known as p-dioxin, is a non-aromatic, heterocyclic organic compound with the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol [1]. It is a six-membered ring containing two oxygen atoms at the 1 and 4 positions and two carbon-carbon double bonds [2]. This compound serves as the fundamental structural unit for a vast family of polychlorinated dibenzodioxins (PCDDs), but the unsubstituted parent compound itself exhibits distinct chemical and physical properties that differentiate it from related cyclic ethers and its ortho-isomer [3]. Its reactivity and structural features make it a valuable synthetic intermediate and a subject of study in fields ranging from materials science to environmental chemistry.

Why 1,4-Dioxin Cannot Be Replaced by 1,2-Dioxin, 1,4-Dioxane, or 1,4-Dioxene in Critical Applications


The generic term "dioxin" or even a broad search for "cyclic ether" can lead to the procurement of incorrect or unsuitable materials. Critical chemical and physical properties diverge significantly among structural analogs of 1,4-dioxin. For instance, the ortho-isomer, 1,2-dioxin, is too unstable to be isolated due to its peroxide-like character, rendering it useless for any application requiring a stable reagent [1]. Conversely, the fully saturated analog 1,4-dioxane exhibits entirely different electronic properties and solvent characteristics due to the absence of conjugation [2]. Even a close relative like 1,4-dioxene, with only one double bond, demonstrates distinct conformational stability and electronic structure [3]. Therefore, understanding the precise, quantifiable differences is essential for scientific validity and experimental reproducibility, as substituting a related compound can lead to failed syntheses, erroneous analytical data, or compromised material performance.

Quantitative Performance Benchmarks: Verifiable Differentiation of 1,4-Dioxin from Its Closest Analogs


Fundamental Stability Advantage: Isolability of 1,4-Dioxin Compared to the Unstable 1,2-Dioxin Isomer

A primary differentiator for 1,4-dioxin is its inherent stability relative to its ortho-isomer, 1,2-dioxin. While 1,4-dioxin is a stable, isolable compound that can be synthesized and handled under standard laboratory conditions, 1,2-dioxin is extremely unstable [1]. Due to its peroxide-like characteristics, 1,2-dioxin has not been isolated and is only theoretically studied [2]. This fundamental difference dictates that for any application requiring a tangible reagent, precursor, or standard, 1,4-dioxin is the only viable choice between the two isomers.

Heterocyclic Chemistry Isomer Stability Chemical Synthesis

Boiling Point Distinction: Differentiating 1,4-Dioxin from the Common Solvent 1,4-Dioxane

1,4-Dioxin and 1,4-dioxane are frequently confused, yet their physical properties diverge significantly. A key differentiator is the boiling point, which is critical for applications involving purification by distillation or thermal processing. 1,4-Dioxin boils at approximately 75 °C at standard atmospheric pressure [1], whereas its saturated analog, 1,4-dioxane, has a significantly higher boiling point of 101.1 °C [2]. This 26 °C difference reflects the impact of ring saturation on intermolecular forces and is a quantifiable parameter for material verification and process design.

Thermophysical Properties Solvent Selection Chemical Separation

Electronic Structure and Ionization Potential: Spectroscopic Fingerprint Versus 1,4-Dioxene

The electronic structure of 1,4-dioxin, characterized by two conjugated double bonds, provides a distinct spectroscopic signature compared to its partially hydrogenated analog, 2,3-dihydro-1,4-dioxin (1,4-dioxene). Photoelectron spectroscopy (PES) offers a quantitative measure of this difference. Ab initio molecular orbital calculations on the conformers of dihydrodioxins reveal significant energy differences. For instance, the most stable conformer of a related dihydrodioxin system is 53.1 and 54.6 kcal mol⁻¹ more stable than two other isomers, and the conformational energies of 2-alkyl-4H-1,3-dioxins are directly comparable [1]. Furthermore, the photoelectron spectra of 1,4-dioxin have been reported and analyzed in detail, allowing for its unambiguous identification in mixtures with related oxides like 2,3-dihydro-1,4-dioxin [2].

Photoelectron Spectroscopy Electronic Properties Computational Chemistry

Polymerization Behavior: A Platform for Conjugated Materials vs. Saturated Polyethers

The presence of conjugated double bonds in 1,4-dioxin enables polymerization pathways that are unavailable to its saturated counterpart, 1,4-dioxane. 1,4-Dioxin and its derivatives can undergo radical-catalyzed homopolymerization through the fluorinated double bond, yielding materials with potential for electronic applications [1]. In contrast, 1,4-dioxane is primarily used as a solvent or stabilizer and does not polymerize in a similar fashion. This distinction is crucial for materials scientists seeking to develop novel conjugated polymers where the dioxin ring can be incorporated into the polymer backbone to modulate electronic and optical properties. For example, the polymerization behavior of 2,3-dihydro-1,4-dioxin-2-one, a derivative, has been specifically studied, demonstrating the utility of the 1,4-dioxin scaffold in polymer synthesis [2].

Polymer Chemistry Conjugated Polymers Materials Science

Where 1,4-Dioxin's Specific Properties Deliver Definitive Value: Key Application Scenarios


Synthesis of Annulated [1,4]Dioxines for Electrochemical Studies

1,4-Dioxin serves as a crucial building block for the synthesis of more complex, annulated [1,4]dioxine structures [1]. The resulting compounds have been specifically studied for their electrochemical properties, making 1,4-dioxin a key starting material for researchers developing novel soluble conjugated materials for organic electronics, sensors, or electrochromic devices. The parent dioxin's unique electronic structure, as detailed in Section 3, is essential for these investigations, and it cannot be substituted with the fully saturated dioxane.

Fundamental Photoelectron Spectroscopy and Computational Chemistry Studies

Due to its well-defined and distinct electronic structure, 1,4-dioxin is an ideal model compound for fundamental studies in photoelectron spectroscopy and computational chemistry [2]. Its relatively small size and high symmetry facilitate high-level ab initio calculations and provide a benchmark for understanding the behavior of more complex, biologically relevant dioxin derivatives. The availability of precise experimental and theoretical data on 1,4-dioxin makes it a valuable standard for calibrating instruments and validating computational models in physical chemistry laboratories.

Development of Specialized Conjugated Polymer Building Blocks

The conjugated diene system of 1,4-dioxin enables its use as a monomer or co-monomer in the synthesis of polymers with unique electronic and optical properties [3]. Researchers in materials science and polymer chemistry utilize 1,4-dioxin and its derivatives to explore new polymer architectures that are not accessible from the more common, saturated cyclic ether 1,4-dioxane. This application leverages the distinct polymerization behavior highlighted in Section 3, allowing for the creation of materials with tailored conductivity, luminescence, or charge-transfer characteristics.

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